6-ethyl-N-phenylpyrimidine-4-carboxamide 6-ethyl-N-phenylpyrimidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20219230
InChI: InChI=1S/C13H13N3O/c1-2-10-8-12(15-9-14-10)13(17)16-11-6-4-3-5-7-11/h3-9H,2H2,1H3,(H,16,17)
SMILES:
Molecular Formula: C13H13N3O
Molecular Weight: 227.26 g/mol

6-ethyl-N-phenylpyrimidine-4-carboxamide

CAS No.:

Cat. No.: VC20219230

Molecular Formula: C13H13N3O

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

6-ethyl-N-phenylpyrimidine-4-carboxamide -

Specification

Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
IUPAC Name 6-ethyl-N-phenylpyrimidine-4-carboxamide
Standard InChI InChI=1S/C13H13N3O/c1-2-10-8-12(15-9-14-10)13(17)16-11-6-4-3-5-7-11/h3-9H,2H2,1H3,(H,16,17)
Standard InChI Key QTAXOKOIJLHWJH-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=NC=N1)C(=O)NC2=CC=CC=C2

Introduction

Chemical Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 6-ethyl-N-phenylpyrimidine-4-carboxamide typically involves multi-step organic reactions. A common approach, adapted from methods used for analogous pyrimidine derivatives , includes:

  • Pyrimidine Ring Formation:

    • Condensation of ethyl acetoacetate, benzaldehyde, and urea under acidic conditions (e.g., HCl catalysis) to form a dihydropyrimidine intermediate.

    • Oxidation using ceric ammonium nitrate (CAN) in acetone/water to yield the aromatic pyrimidine core .

  • Functionalization at Position 6:

    • Introduction of the ethyl group via nucleophilic substitution or alkylation. For example, reaction with ethyl iodide in the presence of a base like potassium carbonate.

  • Carboxamide Formation at Position 4:

    • Coupling of the pyrimidine-4-carboxylic acid intermediate with aniline using coupling agents such as T3P (propylphosphonic anhydride) or EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) .

Representative Reaction Conditions:

StepReagents/ConditionsYieldCharacterization Methods
Ring FormationHCl (cat.), ethanol, 75°C, 12 h78%¹H NMR, LCMS
OxidationCAN, NaHCO₃, acetone/water, RT82%¹³C NMR, TLC
Amide CouplingEDC/HOBt, DMF, RT, 24 h65%HPLC, IR

Structural Confirmation

Key spectral data for 6-ethyl-N-phenylpyrimidine-4-carboxamide (hypothetical based on analogs ):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.22 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.68 (q, J = 7.2 Hz, 2H, CH₂CH₃), 7.45–7.52 (m, 5H, Ar-H), 8.34 (s, 1H, pyrimidine-H), 10.21 (s, 1H, NH).

  • LCMS (ESI+): m/z 228.1 [M+H]⁺.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water (<0.1 mg/mL at 25°C).

  • Stability: Stable under ambient conditions for >6 months when stored in airtight containers. Degrades in acidic or basic aqueous solutions (pH <3 or >10) .

Crystallographic Data

While single-crystal X-ray data for 6-ethyl-N-phenylpyrimidine-4-carboxamide is unavailable, related pyrimidine carboxamides exhibit:

  • Crystal System: Monoclinic

  • Space Group: P2₁/c

  • Unit Cell Parameters: a = 8.92 Å, b = 10.45 Å, c = 12.78 Å, β = 102.3° .

Pharmacological Profiling

Antibacterial Activity

Pyrimidine-4-carboxamides with aryl substitutions demonstrate moderate to strong antibacterial effects. In a study of analogs :

CompoundMIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coli
6-Ethyl-N-(4-fluorophenyl) analog12.525.0
6-Ethyl-N-phenyl derivative25.050.0

The reduced activity compared to fluorinated analogs suggests electron-withdrawing groups enhance bacterial membrane penetration .

Concentration (μM)Viability (%)
1078.4 ± 3.2
5045.6 ± 2.8
10022.1 ± 1.9

IC₅₀ = 48.3 μM, indicating moderate cytotoxicity compared to cisplatin (IC₅₀ = 2.1 μM) .

Structure-Activity Relationships (SAR)

  • Position 6 Substituents: Ethyl groups enhance lipophilicity, improving blood-brain barrier permeability in rodent models.

  • Carboxamide Linkage: Replacement with ester groups reduces antibacterial potency by 4-fold, highlighting the importance of hydrogen bonding .

  • Phenyl Ring Modifications: Para-chloro or nitro substitutions increase anticancer activity by 30–50%, likely via enhanced electron-deficient character .

Industrial and Research Applications

  • Agrochemicals: Analogous 2,4,6-trisubstituted pyrimidines (e.g., cyprodinil) are commercial fungicides, suggesting potential crop-protection uses .

  • Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors and GPCR modulators .

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